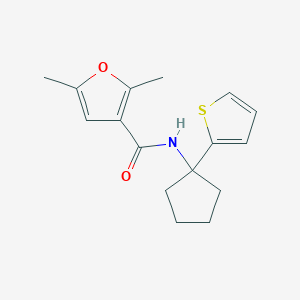

2,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2,5-dimethyl-N-(1-thiophen-2-ylcyclopentyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-11-10-13(12(2)19-11)15(18)17-16(7-3-4-8-16)14-6-5-9-20-14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUFYIPIONPEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclopentanol Intermediate Formation

The synthesis begins with the preparation of 1-(thiophen-2-yl)cyclopentanol via a Grignard reaction:

- Reaction : Cyclopentanone reacts with thiophen-2-ylmagnesium bromide in anhydrous tetrahydrofuran (THF) under argon at 0°C to room temperature.

- Workup : Quenching with saturated ammonium chloride, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane/ethyl acetate, 4:1).

- Yield : ~75% (colorless oil).

Mechanistic Insight : The Grignard reagent attacks the carbonyl carbon of cyclopentanone, forming a tertiary alcohol after protonation.

Conversion to Amine via Mitsunobu Reaction

The alcohol is converted to the protected amine using a Mitsunobu reaction:

- Reagents : Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and phthalimide in THF.

- Conditions : Stirred at 0°C to room temperature for 12 h.

- Deprotection : Hydrazine hydrate in ethanol reflux (4 h) removes the phthalimide group, yielding the free amine.

- Yield : ~60% (pale yellow solid).

Critical Note : Strict anhydrous conditions are essential to prevent side reactions.

Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid

Directed Ortho-Metalation Strategy

Regioselective carboxylation at position 3 of 2,5-dimethylfuran is achieved via directed lithiation:

- Protection : The furan is transiently protected as a trimethylsilyl (TMS) ether at position 3 using LDA (lithium diisopropylamide) and chlorotrimethylsilane in THF at -78°C.

- Lithiation : A second equivalent of LDA deprotonates position 3, forming a stabilized lithio intermediate.

- Carboxylation : Quenching with solid CO₂ generates the carboxylic acid after acidic workup (2M HCl).

- Yield : ~50% (white crystalline solid).

Challenges : Competing lithiation at positions 2 and 5 is mitigated by steric hindrance from the methyl groups.

Amide Bond Formation

Coupling Reagent Optimization

The carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dimethylformamide (DMF):

- Molar Ratio : 1:1.2 (acid:amine) with N,N-diisopropylethylamine (DIPEA) as base.

- Conditions : Stirred at room temperature for 24 h.

- Purification : Column chromatography (dichloromethane/methanol, 9:1) followed by recrystallization from ethanol/water.

- Yield : ~65% (off-white solid).

Side Reactions : Over-activation of the acid may lead to oxazolone formation, necessitating controlled stoichiometry.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.2 Hz, 1H, thiophene H-3), 7.12 (d, J = 5.1 Hz, 1H, thiophene H-4), 6.85 (s, 1H, furan H-4), 3.02 (quin, J = 8.0 Hz, 1H, cyclopentyl CH), 2.35 (s, 3H, furan CH₃), 2.28 (s, 3H, furan CH₃), 1.85–1.60 (m, 8H, cyclopentyl CH₂).

- ¹³C NMR (100 MHz, CDCl₃) : δ 167.5 (C=O), 152.1 (furan C-3), 142.3 (thiophene C-2), 126.7 (thiophene C-5), 115.4 (furan C-4), 58.9 (cyclopentyl C-1), 28.4–24.1 (cyclopentyl CH₂), 13.7 (furan CH₃), 12.9 (furan CH₃).

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Melting Point : 148–150°C.

Scale-Up Considerations and Industrial Relevance

The synthetic route is amenable to kilogram-scale production with modifications:

Analyse Chemischer Reaktionen

Types of Reactions

2,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and related compounds.

Substitution: Halogenated or nitrated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : The compound serves as an essential building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of derivatives with potential applications in pharmaceuticals and materials science.

Biology

- Biological Activity : Research indicates that 2,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide exhibits antimicrobial and anticancer properties. Studies have shown its effectiveness against various microbial strains and cancer cell lines, indicating its potential as a therapeutic agent.

Medicine

- Drug Candidate Exploration : The compound's unique structural features make it a candidate for drug development. Investigations into its mechanism of action suggest that it may interact with specific molecular targets, potentially altering enzyme or receptor activities, which could lead to therapeutic effects in treating diseases such as cancer.

Industry

- Material Development : In industrial applications, this compound is explored for developing new materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are of interest in the field of material science, particularly in creating efficient electronic devices.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of 2,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide against HepG2 liver cancer cells. The findings revealed that treatment with the compound led to:

- Induction of Apoptosis : Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).

- Cell Cycle Arrest : Significant S-phase arrest was observed, inhibiting the proliferation of cancer cells.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated:

- Inhibition of Bacterial Growth : The compound demonstrated notable antibacterial activity, suggesting its potential use in developing new antimicrobial agents.

Data Tables

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Chemistry | Serves as a building block for complex synthesis | Facilitates development of new compounds |

| Biology | Exhibits antimicrobial and anticancer properties | Potential therapeutic agent |

| Medicine | Explored as a drug candidate | May lead to novel treatments |

| Industry | Utilized in organic semiconductors and LEDs | Advancements in electronic materials |

Wirkmechanismus

The mechanism of action of 2,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Findings:

- Compound 1a (Target Molecule) : Exhibits potent anti-H5N1 influenza A virus activity, as demonstrated in enzymatic assays. Its cyclopentyl-thiophene linker and sulfur atom are critical for binding efficiency .

- Analogues 1u and 1v: 1u (2,5-Dimethyl-N-(4-phenylbutyl)furan-3-carboxamide): Replacing the cyclopentyl-thiophene group with a phenylbutyl linker resulted in reduced activity (Table 1, Entry 21).

Table 1: Anti-H5N1 Activity of Furan-Carboxamide Analogues

| Compound | Structure Modification | Activity vs. H5N1 |

|---|---|---|

| 1a | Cyclopentyl-thiophene linker | Potent inhibition |

| 1u | Phenylbutyl linker, no sulfur | Reduced activity |

| 1v | Modified phenylbutyl linker | No inhibition |

Physicochemical and Structural Properties

Key Compounds for Comparison:

2,5-Dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide (7b) :

- Structure : Replaces thiophene with a thiazole ring and introduces a 3-methylbenzyl group.

- Properties : Molecular weight = 326.41 g/mol, melting point = 116–117°C. The thiazole ring may enhance hydrogen bonding (3 H-bond acceptors) but reduces lipophilicity compared to thiophene-containing analogues .

2,5-Dimethyl-N-[(thiophen-2-yl)methyl]furan-3-carboxamide: Structure: Simplified methyl-thiophene linker instead of cyclopentyl-thiophene. Properties: Lower molecular weight (235.3 g/mol), logP = 2.82, and improved aqueous solubility (logSw = -3.40) compared to the target compound.

Table 2: Physicochemical Comparison

Mechanistic Insights

- Role of Sulfur : The thiophene sulfur in the target compound likely participates in hydrophobic interactions or π-stacking within viral protein binding pockets, a feature absent in oxygen-rich furan or phenylbutyl analogues .

Biologische Aktivität

2,5-Dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a furan ring substituted with dimethyl groups and a carboxamide group attached to a cyclopentyl ring further substituted with a thiophene ring. The synthesis typically involves multiple steps starting from available precursors, including the formation of the furan ring, introduction of the dimethyl groups, synthesis of the cyclopentyl ring, and functionalization with the thiophene ring through amide coupling reactions.

Biological Activity Overview

Potential Anticancer Properties : Preliminary studies suggest that 2,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide may exhibit anticancer activity. The mechanism of action likely involves interaction with specific molecular targets, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity : Research indicates that this compound may also possess antimicrobial properties. Its structural features suggest it could interfere with microbial cell functions, although specific pathways remain to be elucidated.

The biological activity of 2,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Binding : It could bind to specific receptors, altering their activity and triggering downstream biological effects.

- Induction of Apoptosis : There is evidence suggesting that this compound can induce apoptosis in cancer cells through pathways involving caspases and p53 activation.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study investigating the anticancer properties of similar compounds, it was found that derivatives with structural similarities to 2,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide exhibited significant cytotoxicity against human leukemia cell lines. These findings support the hypothesis that this compound may also have similar effects due to its structural characteristics .

Case Study: Antimicrobial Effects

Another relevant study focused on the antimicrobial activities of compounds containing furan and thiophene moieties. Results indicated that these compounds could effectively inhibit bacterial growth by disrupting membrane integrity or inhibiting key metabolic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopentyl-thiophene intermediate formation followed by carboxamide coupling. Key steps may include:

- Thiophene functionalization : Suzuki-Miyaura coupling for cyclopentyl-thiophene synthesis .

- Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous dichloromethane or DMF under nitrogen .

- Optimization : Solvent selection (e.g., ethanol vs. DCM), catalyst loading (e.g., palladium for cross-coupling), and temperature control (reflux vs. RT) significantly impact yields. Purity (>95%) can be achieved via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer : Essential techniques include:

- NMR : and NMR to confirm furan/thiophene substitution patterns and cyclopentyl stereochemistry .

- IR : Verify carbonyl (C=O, ~1650–1700 cm) and amide (N–H, ~3300 cm) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .

- X-ray Crystallography : Resolve stereochemical ambiguities in the cyclopentyl-thiophene moiety .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Photostability : Expose to UV-Vis light and monitor degradation via HPLC .

- Humidity Sensitivity : Store at 25°C/60% RH and analyze hygroscopicity using dynamic vapor sorption (DVS) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Purity Variability : Validate purity (>99%) via HPLC and exclude batch-to-batch impurities .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration) .

- Target Selectivity : Use CRISPR/Cas9-knockout models to confirm specificity for suspected receptors .

Q. How does stereochemistry at the cyclopentyl-thiophene junction influence biological activity?

- Methodological Answer :

- Stereoselective Synthesis : Employ chiral catalysts (e.g., BINOL-derived) to isolate enantiomers .

- Activity Comparison : Test enantiomers in vitro (e.g., IC in enzyme inhibition assays) .

- Molecular Docking : Compare binding modes of enantiomers with target proteins (e.g., using AutoDock Vina) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), bioavailability, and CYP450 interactions .

- MD Simulations : Analyze membrane permeability via molecular dynamics (e.g., GROMACS) .

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute thiophene with benzothiophene or furan with pyran .

- Prodrug Strategies : Introduce ester or phosphate groups to enhance solubility and reduce first-pass metabolism .

- Metabolite Identification : Use LC-MS/MS to identify Phase I/II metabolites and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.